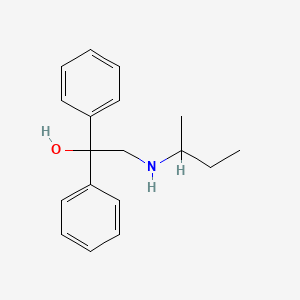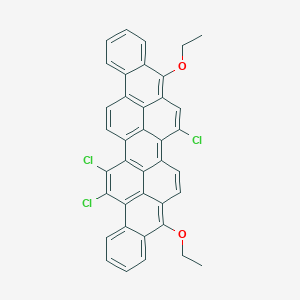
Benzenebutanol, 3-methoxy-, 1-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanol, 3-methoxy-, 1-methanesulfonate is a chemical compound with the molecular formula C12H18O4S and a molecular weight of 258.34 g/mol. It is also known by its IUPAC name, 4-(3-methoxyphenyl)butyl methanesulfonate. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of Benzenebutanol, 3-methoxy-, 1-methanesulfonate involves several steps. One common method includes the reaction of 3-methoxybenzenebutanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Benzenebutanol, 3-methoxy-, 1-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenebutanol, 3-methoxy-, 1-methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenebutanol, 3-methoxy-, 1-methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo fission, leading to the formation of reactive intermediates that interact with nucleophilic sites within biological systems . This interaction can result in various biological effects, depending on the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Benzenebutanol, 3-methoxy-, 1-methanesulfonate can be compared with other methanesulfonate esters, such as methanesulfonic acid and ethyl methanesulfonate . While all these compounds share the methanesulfonate group, this compound is unique due to its specific structure, which includes a 3-methoxyphenyl group. This structural difference can influence its reactivity and applications.
Similar compounds include:
Methanesulfonic acid: A simpler compound with a wide range of industrial applications.
Ethyl methanesulfonate: Known for its use as a mutagen in genetic research.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H18O4S |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)butyl methanesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-15-12-8-5-7-11(10-12)6-3-4-9-16-17(2,13)14/h5,7-8,10H,3-4,6,9H2,1-2H3 |
Clé InChI |
ZMBIKXQTEUGDIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
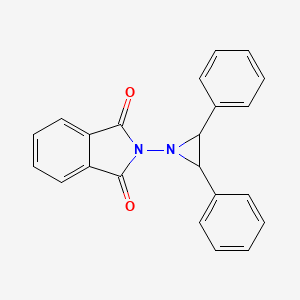
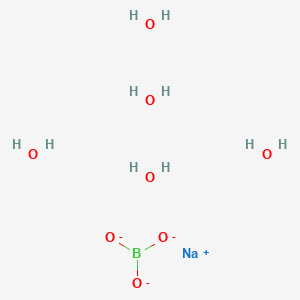
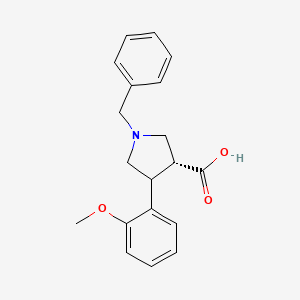
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
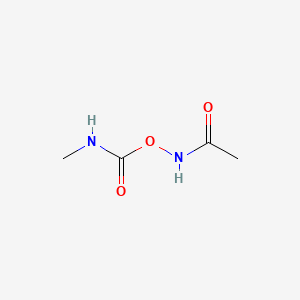
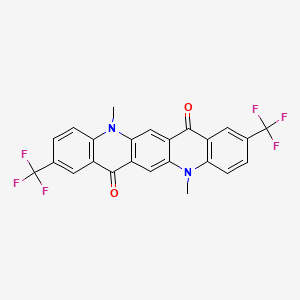
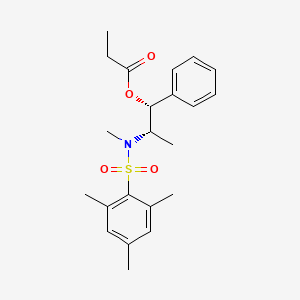

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
